Oxirane, 2,3-di(trimethylsilyl)-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

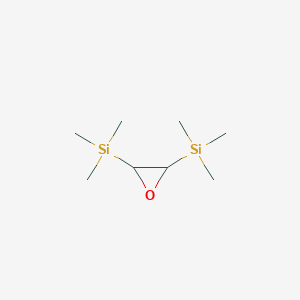

Oxirane, 2,3-di(trimethylsilyl)-, also known as Oxirane, 2,3-di(trimethylsilyl)-, is a useful research compound. Its molecular formula is C8H20OSi2 and its molecular weight is 188.41 g/mol. The purity is usually 95%.

The exact mass of the compound Oxirane, 2,3-di(trimethylsilyl)- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 251020. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Oxirane, 2,3-di(trimethylsilyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Oxirane, 2,3-di(trimethylsilyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Silylation Reactions

Oxirane, 2,3-di(trimethylsilyl)- is frequently employed as a silylating agent in organic synthesis. Its ability to introduce trimethylsilyl groups into molecules enhances their stability and solubility. This property is particularly useful in the synthesis of nucleosides and nucleotides, where silylation can improve yields and facilitate purification processes.

Case Study: Nucleoside Synthesis

A study demonstrated the effectiveness of silylation using oxirane derivatives in synthesizing nucleoside analogs. The introduction of trimethylsilyl groups significantly increased the reaction efficiency and product yield when reacting with various pyrimidine and purine bases .

| Reaction Type | Yield (%) | Conditions |

|---|---|---|

| Silylation of Uracil | 72 | Chlorotrimethylsilane + triethylamine |

| Silylation of Adenine | 90 | Hexamethyldisilazane |

Polymer Science

Oxirane derivatives are also utilized in the development of polymers. The incorporation of trimethylsilyl groups into polymer backbones can enhance thermal stability and reduce the dielectric constant, making these materials suitable for electronic applications.

Case Study: Low-k Dielectric Materials

Research indicates that oxirane-based polymers are being investigated for low-k dielectric materials in semiconductor manufacturing. The low dielectric constant is crucial for reducing signal delay and power consumption in microelectronic devices .

Medical Applications

In medical chemistry, oxirane derivatives have been explored for their potential as drug delivery systems. The ability to modify drug molecules with trimethylsilyl groups can improve their pharmacokinetic properties.

Case Study: Drug Delivery Systems

A study highlighted the use of oxirane derivatives to enhance the solubility and stability of certain pharmaceuticals, demonstrating improved bioavailability in preclinical models .

Analytical Chemistry

Oxirane, 2,3-di(trimethylsilyl)- is used as a derivatizing agent in analytical chemistry. It helps in the analysis of alcohols and carboxylic acids by converting them into more volatile silyl ethers or esters, which can be easily analyzed by gas chromatography.

Table: Analytical Applications

| Compound Type | Derivatization Method | Analysis Technique |

|---|---|---|

| Alcohols | Silylation with oxirane | Gas Chromatography (GC) |

| Carboxylic Acids | Formation of silyl esters | Gas Chromatography (GC) |

Eigenschaften

CAS-Nummer |

114693-79-7 |

|---|---|

Molekularformel |

C8H20OSi2 |

Molekulargewicht |

188.41 g/mol |

IUPAC-Name |

trimethyl-(3-trimethylsilyloxiran-2-yl)silane |

InChI |

InChI=1S/C8H20OSi2/c1-10(2,3)7-8(9-7)11(4,5)6/h7-8H,1-6H3 |

InChI-Schlüssel |

BLHJQWDMOSRHSN-UHFFFAOYSA-N |

SMILES |

C[Si](C)(C)C1C(O1)[Si](C)(C)C |

Kanonische SMILES |

C[Si](C)(C)C1C(O1)[Si](C)(C)C |

Key on ui other cas no. |

56920-28-6 |

Synonyme |

trimethyl-(3-trimethylsilyloxiran-2-yl)silane |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.